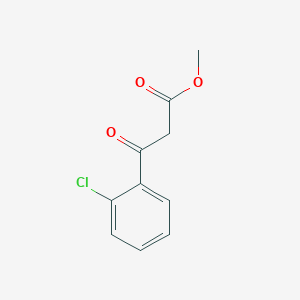

Methyl 3-(2-chlorophenyl)-3-oxopropanoate

Description

Properties

IUPAC Name |

methyl 3-(2-chlorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVAIJCMWPNOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352873 | |

| Record name | methyl 3-(2-chlorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205985-98-4 | |

| Record name | methyl 3-(2-chlorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(2-chlorophenyl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 3-(2-chlorophenyl)-3-oxopropanoate" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-(2-chlorophenyl)-3-oxopropanoate

Introduction: The Versatility of a β-Keto Ester Building Block

Methyl 3-(2-chlorophenyl)-3-oxopropanoate is a β-keto ester of significant interest in the fields of organic synthesis and drug development.[1] As a chemical intermediate, its bifunctional nature—possessing both a ketone and an ester group—makes it a versatile precursor for the construction of more complex molecular architectures, particularly in the synthesis of novel therapeutic agents.[1][2] This guide provides a detailed exploration of the synthesis and characterization of this compound, identified by its CAS number 205985-98-4, molecular formula C₁₀H₉ClO₃, and molecular weight of 212.63 g/mol .[3][4][5]

Synthesis: A Strategic Approach via Crossed Claisen Condensation

The most efficient and widely recognized method for synthesizing β-keto esters like Methyl 3-(2-chlorophenyl)-3-oxopropanoate is the Claisen condensation.[6][7][8] Specifically, a Crossed Claisen Condensation is employed to ensure a high yield of the desired product by reacting an enolizable ester with a non-enolizable ester.[8][9]

In this case, methyl acetate (which has acidic α-protons and can be deprotonated to form an enolate) is reacted with methyl 2-chlorobenzoate (which lacks α-protons and thus cannot enolize). This strategic pairing prevents self-condensation of the starting materials, leading to a cleaner reaction profile.

Caption: Overall reaction scheme for the synthesis.

Reaction Mechanism: A Stepwise Analysis

The Claisen condensation proceeds through a well-understood, base-mediated mechanism. The choice of base is critical; an alkoxide corresponding to the ester's alcohol portion (in this case, sodium methoxide, NaOMe) is used to prevent transesterification, a competing side reaction where the ester group is exchanged.[7][9][10]

-

Enolate Formation: Sodium methoxide, a strong base, abstracts an acidic α-hydrogen from methyl acetate. This generates a resonance-stabilized enolate ion, which serves as the key nucleophile.[8]

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of methyl 2-chlorobenzoate, forming a tetrahedral intermediate.[6]

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating a methoxide ion (⁻OCH₃) as the leaving group. This step yields the β-keto ester product.[6][8][9]

-

Deprotonation (Thermodynamic Driving Force): The resulting β-keto ester has highly acidic protons on the α-carbon situated between the two carbonyl groups. The methoxide ion generated in the previous step immediately deprotonates this position. This acid-base reaction is highly favorable and forms a new, doubly resonance-stabilized enolate. This irreversible step is the thermodynamic driving force that pushes the entire reaction to completion.[6][7][8]

-

Acidic Work-up: In the final stage, an aqueous acid (e.g., dilute HCl or H₂SO₄) is added to the reaction mixture. This neutralizes any remaining base and protonates the enolate, yielding the final, neutral Methyl 3-(2-chlorophenyl)-3-oxopropanoate product.[7][8]

Caption: A generalized workflow for synthesis and purification.

Materials:

-

Methyl 2-chlorobenzoate

-

Methyl acetate

-

Sodium methoxide (NaOCH₃)

-

Anhydrous solvent (e.g., Tetrahydrofuran or Toluene)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Addition: Charge the flask with sodium methoxide and anhydrous solvent. Begin stirring to form a suspension.

-

Add methyl acetate dropwise to the suspension via the dropping funnel.

-

Follow with the dropwise addition of methyl 2-chlorobenzoate. An exothermic reaction may be observed; maintain the temperature with an ice bath if necessary.

-

Reaction: Once the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction flask in an ice bath and slowly add 1M HCl to neutralize the mixture until it is acidic (pH ~5-6).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield the pure product.

Characterization: Validating Structure and Purity

Comprehensive characterization is essential to confirm the identity and purity of the synthesized Methyl 3-(2-chlorophenyl)-3-oxopropanoate. This involves a combination of spectroscopic and physical property analysis.

Physical Properties

| Property | Value | Reference |

| CAS Number | 205985-98-4 | [3][4][5][11] |

| Molecular Formula | C₁₀H₉ClO₃ | [3][4][5] |

| Molecular Weight | 212.63 g/mol | [3][4][5] |

| Appearance | Clear, colorless oil | [3] |

| Boiling Point | 262.6 ± 15.0 °C (at 760 Torr) | [11] |

| Density | 1.255 ± 0.06 g/cm³ | [11] |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the electronic environment of individual atoms. [12]Samples are typically prepared by dissolving 5-20 mg of the compound in a deuterated solvent such as CDCl₃. [12]The presence of keto-enol tautomerism is a key feature of β-keto esters, which can be observed in NMR spectra. [12]

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic Protons | 7.3 - 7.8 | Multiplet (m) | 4H on the chlorophenyl ring |

| Methylene Protons (Keto) | ~4.0 | Singlet (s) | -CO-CH₂ -CO₂Me |

| Methyl Protons | ~3.7 | Singlet (s) | -CO₂CH₃ |

| Vinyl Proton (Enol) | 5.0 - 5.5 | Singlet (s) | C=CH - |

| Hydroxyl Proton (Enol) | 12.0 - 13.0 | Broad Singlet (br s) | Enolic -OH |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Ketone Carbonyl | ~192 | C =O |

| Ester Carbonyl | ~168 | -C O₂Me |

| Aromatic Carbons | 127 - 138 | Ar-C |

| Methylene Carbon | ~46 | -C H₂- |

| Methyl Carbon | ~52 | -OC H₃ |

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. [12]The spectrum of a β-keto ester is notable for displaying absorption bands for both the keto and ester carbonyl groups. [13]

| Functional Group | Expected Absorption (cm⁻¹) | Description |

|---|---|---|

| Ester C=O Stretch | 1735 - 1750 | Strong, sharp peak |

| Ketone C=O Stretch | 1715 - 1725 | Strong, sharp peak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to weak peaks |

| C-O Stretch | 1000 - 1300 | Strong, broad peaks |

| Enol O-H Stretch | 2500 - 3200 | Very broad (if present) |

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can reveal structural details through analysis of fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak should be observed at m/z = 212, corresponding to the molecular weight of the compound.

-

Isotopic Pattern: Due to the presence of chlorine, an M+2 peak at m/z = 214 will be observed with an intensity approximately one-third that of the M⁺ peak, which is characteristic of a monochlorinated compound.

-

Key Fragments (Predicted):

-

m/z = 181: Loss of methoxy group (•OCH₃)

-

m/z = 153: Loss of carbomethoxy group (•CO₂CH₃)

-

m/z = 139/141: Chlorobenzoyl cation ([C₇H₄ClO]⁺)

-

Conclusion

The synthesis of Methyl 3-(2-chlorophenyl)-3-oxopropanoate is reliably achieved through a crossed Claisen condensation, a foundational reaction in organic chemistry. The success of the synthesis is contingent upon careful control of reaction conditions and the use of appropriate reagents to favor the desired product. Subsequent characterization using a suite of analytical techniques—NMR, IR, and MS—provides a self-validating system to confirm the structural integrity and purity of the final compound, ensuring its suitability for advanced applications in research and development.

References

- Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Benchchem.

- Esters to β-Ketoesters: Claisen Condens

- Claisen condens

- Ester infrared spectra.

- Claisen Condensation – Mechanism, Vari

- Esters to β-Ketoesters: Claisen Condens

- A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts.

- The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society.

- Methyl 3-(2-chlorophenyl)

- Methyl 3-(2-chlorophenyl)

- Methyl 3-(2-chlorophenyl)

- 205985-98-4 | methyl 3-(2-chlorophenyl)

- The Indispensable Role of Methyl 3-(2-chlorophenyl)-3-oxopropanoate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Carbonyl compounds - IR spectroscopy.

- Methyl 3-(2-chlorophenyl)

- Infrared Spectroscopy. CDN.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 3-(2-chlorophenyl)-3-oxopropanoate | CymitQuimica [cymitquimica.com]

- 4. Methyl 3-(2-chlorophenyl)-3-oxopropanoate | C10H9ClO3 | CID 735887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 205985-98-4 | methyl 3-(2-chlorophenyl)-3-oxopropanoate - Alachem Co., Ltd. [alachem.co.jp]

- 6. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 7. Claisen condensation - Wikipedia [en.wikipedia.org]

- 8. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 11. CAS # 205985-98-4, Methyl 3-(2-chlorophenyl)-3-oxopropionate, Methyl 3-oxo-3-(2-chlorophenyl)propanoate - chemBlink [chemblink.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

An In-Depth Technical Guide to Methyl 3-(2-chlorophenyl)-3-oxopropanoate: Properties, Reactivity, and Synthetic Utility

Introduction: Situating a Key Synthetic Intermediate

Methyl 3-(2-chlorophenyl)-3-oxopropanoate is a β-keto ester, a class of organic compounds renowned for its synthetic versatility. Its structure, which features a ketone and an ester group separated by a methylene unit, imparts a unique reactivity profile that makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures and heterocyclic systems.[1] The presence of the 2-chlorophenyl substituent further modulates its electronic properties and provides a handle for further functionalization, making it a molecule of significant interest to researchers in medicinal chemistry and materials science.

This guide provides a comprehensive overview of the chemical properties, core reactivity principles, and key synthetic transformations of Methyl 3-(2-chlorophenyl)-3-oxopropanoate. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are fundamental to its handling, application, and reaction setup. The key properties for Methyl 3-(2-chlorophenyl)-3-oxopropanoate are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | methyl 3-(2-chlorophenyl)-3-oxopropanoate | [2] |

| CAS Number | 205985-98-4 | [2][3][4] |

| Molecular Formula | C₁₀H₉ClO₃ | [2][3][4] |

| Molecular Weight | 212.63 g/mol | [2][3] |

| Appearance | Not specified; likely a solid or high-boiling liquid at room temperature. | |

| Density (Calculated) | 1.255 ± 0.06 g/cm³ | [1][5] |

| Boiling Point (Calculated) | 262.6 ± 15.0 °C at 760 Torr | [5] |

| Solubility | Very slightly soluble in water (0.85 g/L at 25 °C, Calculated). | [5] |

| ¹H NMR, ¹³C NMR, IR | Specific experimental data is not publicly available. Predicted signals include aromatic protons, a singlet for the α-methylene protons, and a singlet for the methyl ester protons in ¹H NMR. Two distinct carbonyl stretches (ketone and ester) would be expected in the IR spectrum. |

Core Reactivity: The Chemistry of the Active Methylene Group

The synthetic utility of Methyl 3-(2-chlorophenyl)-3-oxopropanoate is dominated by the reactivity of the methylene group (α-carbon) positioned between the two carbonyl functionalities. This position is highly acidic, leading to a dynamic equilibrium and facile generation of a key nucleophilic intermediate.

Keto-Enol Tautomerism and Enolate Formation

Like all β-dicarbonyl compounds, Methyl 3-(2-chlorophenyl)-3-oxopropanoate exists as a rapid equilibrium between its keto and enol tautomers.[6][7] The acidity of the α-protons (pKa ≈ 11-13 in related systems) is significantly higher than that of simple ketones or esters due to the inductive electron-withdrawing effects of both carbonyl groups and, more importantly, the resonance stabilization of the resulting conjugate base, the enolate. This stabilized enolate is the key nucleophilic species in most of the compound's characteristic reactions.

Caption: Mechanism of the Crossed Claisen Condensation.

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with sodium methoxide (1.1 equivalents) and anhydrous solvent (e.g., toluene or THF).

-

Reagent Addition: A solution of methyl 2-chlorobenzoate (1.0 equivalent) and methyl acetate (1.5 equivalents) is added dropwise to the stirred suspension of the base at room temperature.

-

Reaction: The reaction mixture is heated to reflux and maintained for 2-4 hours, monitoring by TLC for the consumption of the starting benzoate. The driving force of the reaction is the formation of the resonance-stabilized enolate of the product.

-

Workup: After cooling to room temperature, the reaction is quenched by the slow addition of dilute aqueous acid (e.g., 1M HCl) until the mixture is acidic (pH ~5-6).

-

Extraction: The aqueous layer is extracted three times with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield the final product.

α-Alkylation and Acylation

The enolate of Methyl 3-(2-chlorophenyl)-3-oxopropanoate can act as a soft nucleophile, readily participating in Sɴ2 reactions with alkyl halides to form new carbon-carbon bonds at the α-position. This two-step sequence of alkylation followed by hydrolysis and decarboxylation is a powerful method for synthesizing substituted ketones.

Hydrolysis and Decarboxylation to form 2-Chloroacetophenone

A hallmark reaction of β-keto esters is their conversion to ketones via hydrolysis and subsequent decarboxylation. Treatment with aqueous acid or base hydrolyzes the methyl ester to a β-keto carboxylic acid intermediate. Upon gentle heating, this intermediate readily loses carbon dioxide through a cyclic, six-membered transition state to yield an enol, which rapidly tautomerizes to the corresponding ketone. In this case, the product is 2-chloroacetophenone, a valuable synthetic building block.

Caption: General workflow for alkylation and decarboxylation.

Application in Heterocyclic Synthesis: Benzodiazepines

β-dicarbonyl compounds are crucial precursors for the synthesis of various heterocyclic systems. For example, they can undergo condensation reactions with o-phenylenediamines to form 1,5-benzodiazepines, a privileged scaffold in medicinal chemistry known for a wide range of biological activities. The reaction is typically acid-catalyzed and proceeds through the formation of imine intermediates followed by intramolecular cyclization.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl 3-(2-chlorophenyl)-3-oxopropanoate is classified with the following hazards:

-

H315: Causes skin irritation (Skin Irrit. 2) [2]* H319: Causes serious eye irritation (Eye Irrit. 2) * H335: May cause respiratory irritation (STOT SE 3) [5] Precautions:

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Conclusion

Methyl 3-(2-chlorophenyl)-3-oxopropanoate is a synthetically valuable β-keto ester whose reactivity is centered on its acidic α-methylene group. Through the generation of a stabilized enolate, it serves as a versatile nucleophile for constructing new carbon-carbon bonds. Its utility is demonstrated in its straightforward synthesis via the Crossed Claisen Condensation and its subsequent conversion into a variety of important structures, including substituted ketones and heterocyclic scaffolds like benzodiazepines. A thorough understanding of its properties and reactivity profile allows chemists to effectively harness its potential in complex multi-step syntheses.

References

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available from: [Link]

-

Methyl 3-(2-chlorophenyl)-3-oxopropanoate | C10H9ClO3 | CID 735887. PubChem. Available from: [Link]

-

Claisen condensation. Wikipedia. Available from: [Link]

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available from: [Link]

-

Decarboxylation. Chemistry Steps. Available from: [Link]

-

9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Available from: [Link]

-

Synthesis of Enol Tosylates of β-Keto Esters. Taylor & Francis Online. Available from: [Link]

-

Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. Available from: [Link]

-

The Indispensable Role of Methyl 3-(2-chlorophenyl)-3-oxopropanoate in Pharmaceutical Synthesis. Medium. Available from: [Link]

-

Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. JoVE. Available from: [Link]

-

205985-98-4 | methyl 3-(2-chlorophenyl)-3-oxopropanoate. Alachem Co., Ltd. Available from: [Link]

-

Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. PubMed. Available from: [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Available from: [Link]

-

Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. ACS Publications. Available from: [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available from: [Link]

-

Electrophilic α-Amination Reaction of β-Ketoesters Using N-Hydroxycarbamates: Merging Aerobic Oxidation and Lewis Acid Catalysis. Journal of the American Chemical Society. Available from: [Link]

-

Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. NIH. Available from: [Link]

-

SAFETY DATA SHEET. CDMS.net. Available from: [Link]

-

19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. Available from: [Link]

-

Enol Content and Enolization. University of Calgary. Available from: [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available from: [Link]

-

(PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ResearchGate. Available from: [Link]

-

Methyl 3-(2-Chlorophenyl)-3-oxopropanoate. CRO SPLENDID LAB. Available from: [Link]

- US6642035B2 - Synthesis of B-keto esters. Google Patents.

Sources

- 1. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 6. nbinno.com [nbinno.com]

- 7. splendidlab.in [splendidlab.in]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-(2-chlorophenyl)-3-oxopropanoate

Abstract

Methyl 3-(2-chlorophenyl)-3-oxopropanoate (CAS No. 205985-98-4) is a versatile β-keto ester intermediate crucial in the synthesis of various pharmaceutical and fine chemical targets.[1][2] Its molecular structure, featuring a reactive β-dicarbonyl moiety and a substituted aromatic ring, necessitates rigorous characterization to ensure purity and confirm identity. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to this specific molecule. We delve into the theoretical underpinnings, present detailed experimental protocols, and offer in-depth analysis of predicted spectroscopic data, explaining the causal relationships between molecular structure and spectral features. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of how to characterize this and similar chemical entities.

Introduction: The Structural Elucidation Challenge

Methyl 3-(2-chlorophenyl)-3-oxopropanoate is a molecule of significant interest due to its utility as a synthetic building block.[2] The presence of both a ketone and an ester functional group gives rise to the phenomenon of keto-enol tautomerism, where the molecule exists as an equilibrium mixture of two distinct forms.[3][4] This equilibrium is highly sensitive to the chemical environment, particularly the solvent.[5] The structural confirmation of this compound is therefore not trivial; it requires an integrated analytical approach where data from multiple spectroscopic techniques are synthesized to provide a complete picture. This guide will walk through that integrated workflow, providing both the "how" and the "why" of the spectroscopic analysis.

The Integrated Spectroscopic Workflow

A robust characterization of a molecule like Methyl 3-(2-chlorophenyl)-3-oxopropanoate relies on a synergistic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle. NMR spectroscopy reveals the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and provides clues to the structure through fragmentation analysis.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

"Methyl 3-(2-chlorophenyl)-3-oxopropanoate" CAS number 205985-98-4

An In-depth Technical Guide to Methyl 3-(2-chlorophenyl)-3-oxopropanoate (CAS: 205985-98-4)

Abstract

This technical guide provides a comprehensive scientific overview of Methyl 3-(2-chlorophenyl)-3-oxopropanoate (CAS No. 205985-98-4), a key β-keto ester intermediate in advanced organic synthesis. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the compound's synthesis, underlying reaction mechanisms, chemical properties, reactivity, and applications in pharmaceutical development. Emphasis is placed on the causality behind synthetic strategies and the versatile reactivity profile that makes this molecule a valuable building block for complex heterocyclic structures. While specific, publicly available analytical data is limited, this guide provides expected characterization parameters based on established principles of spectroscopy and the analysis of analogous structures.

Introduction and Molecular Overview

Methyl 3-(2-chlorophenyl)-3-oxopropanoate, also known by its synonym Methyl (2-chlorobenzoyl)acetate, is a bifunctional organic molecule featuring both a ketone and a methyl ester.[1][2] Its structure is characterized by a propanoate backbone with a 2-chlorophenyl ketone at the C3 position. This 1,3-dicarbonyl arrangement defines it as a β-keto ester, a class of compounds renowned for its unique and versatile reactivity in synthetic organic chemistry.[3]

The presence of two carbonyl groups separated by a methylene unit profoundly influences the molecule's electronic properties. This arrangement leads to a highly acidic α-hydrogen on the central methylene carbon, making it a readily accessible site for nucleophilic reactions.[3] This reactivity is central to its utility as a precursor for more complex molecular architectures, particularly in the synthesis of pharmaceuticals and fine chemicals.[4][5]

Chemical and Physical Properties

A summary of the key identification and physical properties for Methyl 3-(2-chlorophenyl)-3-oxopropanoate is presented below.

| Property | Value | Source(s) |

| CAS Number | 205985-98-4 | [1][2] |

| Molecular Formula | C₁₀H₉ClO₃ | [1][2] |

| Molecular Weight | 212.63 g/mol | [1][2] |

| IUPAC Name | methyl 3-(2-chlorophenyl)-3-oxopropanoate | [2] |

| Synonyms | Methyl (2-chlorobenzoyl)acetate, Methyl 3-(2-chlorophenyl)-3-oxopropionate | [1][6] |

| Appearance | Clear, colorless oil | [1] |

| Density (calculated) | 1.255 ± 0.06 g/cm³ | [6] |

| Boiling Point (calculated) | 262.6 ± 15.0 °C at 760 Torr | [6] |

| Flash Point (calculated) | 104.4 ± 19.4 °C | [6] |

Synthesis Pathway: The Crossed Claisen Condensation

The primary and most logical industrial synthesis of Methyl 3-(2-chlorophenyl)-3-oxopropanoate is achieved via a crossed or mixed Claisen condensation .[7][8] This powerful carbon-carbon bond-forming reaction involves the acylation of a ketone enolate by an ester.[9] In this specific case, the reactants are 2'-chloroacetophenone (the enolizable ketone component) and a suitable methyl acylating agent, such as dimethyl carbonate or methyl acetate, in the presence of a strong, non-nucleophilic base.[8]

Reaction Mechanism and Causality

Understanding the mechanism is key to controlling the reaction and ensuring high yield. The process unfolds in several distinct, mechanistically significant steps.[5][9]

-

Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), abstracts an acidic α-proton from the methyl group of 2'-chloroacetophenone. This step is the initiation of the reaction. 2'-chloroacetophenone is chosen as the enolizable partner because its α-protons are significantly more acidic than any protons on the acylating agent (e.g., dimethyl carbonate), ensuring the selective formation of the desired enolate.

-

Nucleophilic Attack: The newly formed, resonance-stabilized enolate acts as a potent carbon nucleophile. It attacks the electrophilic carbonyl carbon of the acylating agent (dimethyl carbonate). This forms a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. It ejects the most stable leaving group, which in the case of dimethyl carbonate is a methoxide anion (-OCH₃), to reform a carbonyl group. This results in the formation of the target β-keto ester.

-

Deprotonation (Driving Force): The reaction environment is still strongly basic. The newly formed Methyl 3-(2-chlorophenyl)-3-oxopropanoate has a highly acidic methylene proton situated between the two carbonyls. The methoxide generated in the previous step immediately deprotonates this position. This acid-base reaction is highly favorable and results in a resonance-stabilized enolate of the product. This final deprotonation is the thermodynamic driving force of the Claisen condensation, pulling the equilibrium towards the product side.[9]

-

Acidic Workup: A final aqueous acid quench (e.g., with HCl or H₂SO₄) is required to neutralize the reaction mixture and protonate the product enolate, yielding the final, neutral Methyl 3-(2-chlorophenyl)-3-oxopropanoate.[7]

Caption: Figure 1: Mechanism of Crossed Claisen Condensation

Self-Validating Experimental Protocol (General)

-

System Integrity: All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the strong base and enolate intermediates by moisture.

-

Reagents:

-

2'-chloroacetophenone

-

Dimethyl carbonate (or other suitable acylating agent)

-

Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene)

-

Saturated aqueous ammonium chloride (NH₄Cl) for quenching

-

Extraction solvent (e.g., Ethyl acetate, Diethyl ether)

-

Brine

-

Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)

-

-

Procedure:

-

Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add sodium hydride (1.2 equivalents). Wash the NaH with dry hexanes to remove mineral oil, then carefully suspend it in the anhydrous reaction solvent.

-

Enolate Formation: Slowly add a solution of 2'-chloroacetophenone (1.0 equivalent) in the anhydrous solvent to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature until hydrogen gas evolution ceases, indicating complete enolate formation. Causality: This ensures the nucleophile is fully formed before adding the electrophile, preventing side reactions.

-

Acylation: Add dimethyl carbonate (1.5 equivalents) dropwise to the reaction mixture. After addition, heat the mixture to reflux for several hours (reaction progress should be monitored by Thin Layer Chromatography - TLC).

-

Workup & Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Causality: The acidic workup protonates the product enolate and neutralizes any remaining base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then brine to remove inorganic salts. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude oil should be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

-

Analytical Characterization (Expected)

As of this writing, published, peer-reviewed spectroscopic data for Methyl 3-(2-chlorophenyl)-3-oxopropanoate is not available. The following data is predicted based on its chemical structure and known chemical shifts for analogous compounds.[11][12] Researchers must perform their own analytical validation.

-

¹H NMR (Expected, CDCl₃, 400 MHz):

-

δ ~ 7.3-7.8 ppm (m, 4H): Aromatic protons of the 2-chlorophenyl group. The ortho-substitution pattern will result in a complex multiplet.

-

δ ~ 4.0 ppm (s, 2H): Methylene protons (-CH₂-) situated between the two carbonyl groups. This signal may be broadened due to keto-enol tautomerism.

-

δ ~ 3.7 ppm (s, 3H): Methyl ester protons (-OCH₃).

-

-

¹³C NMR (Expected, CDCl₃, 100 MHz):

-

δ ~ 190-195 ppm: Ketone carbonyl carbon (C=O).

-

δ ~ 167-170 ppm: Ester carbonyl carbon (O=C-O).

-

δ ~ 125-135 ppm: Aromatic carbons. Expect 6 distinct signals, with the carbon bearing the chlorine atom (C-Cl) shifted downfield.

-

δ ~ 52 ppm: Methyl ester carbon (-OCH₃).

-

δ ~ 45 ppm: Methylene carbon (-CH₂-).

-

-

Infrared (IR) Spectroscopy (Expected, neat film, cm⁻¹):

-

~3000-3100 cm⁻¹: Aromatic C-H stretch.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretch.

-

~1745 cm⁻¹: Strong, sharp peak for the ester C=O stretch.

-

~1690 cm⁻¹: Strong, sharp peak for the ketone C=O stretch.

-

~1600, 1470 cm⁻¹: Aromatic C=C stretches.

-

~1100-1300 cm⁻¹: C-O stretch of the ester.

-

-

Mass Spectrometry (MS) (Expected, ESI+):

-

[M+H]⁺: Expected at m/z 213.03.

-

[M+Na]⁺: Expected at m/z 235.01.

-

Isotope Pattern: A characteristic M+2 peak at approximately one-third the intensity of the parent ion peak, due to the presence of the ³⁷Cl isotope.

-

Reactivity and Synthetic Utility

The synthetic value of Methyl 3-(2-chlorophenyl)-3-oxopropanoate stems directly from the reactivity of the β-keto ester moiety.

Caption: Figure 2: Key Reactivity Pathways

α-Carbon Chemistry

As established, the methylene protons are highly acidic and easily removed by a base to form a stable, nucleophilic enolate. This enolate can participate in a variety of crucial C-C bond-forming reactions, including:

-

Alkylation: Reaction with alkyl halides (R-X) to introduce substituents at the α-position.

-

Acylation: Further reaction with acylating agents.

Precursor for Heterocyclic Synthesis

A primary application for this intermediate is in the construction of heterocyclic ring systems, which form the core of many active pharmaceutical ingredients (APIs).[4][5] The two electrophilic carbonyl carbons can react with binucleophiles (molecules with two nucleophilic sites) in condensation reactions.

-

Benzothiazepine Synthesis: While direct synthesis of the well-known drug Diltiazem often starts from different precursors, β-keto esters are well-documented starting materials for the general synthesis of the 1,5-benzothiazepine core structure.[13][14] The reaction typically involves condensation with 2-aminothiophenol. The amino group attacks one carbonyl, and the thiol group attacks the other, leading to a cyclization event that forms the seven-membered heterocyclic ring.[15][16] The specific substitution pattern on the β-keto ester dictates the final structure of the benzothiazepine derivative.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl 3-(2-chlorophenyl)-3-oxopropanoate is classified with the following hazards:[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

Methyl 3-(2-chlorophenyl)-3-oxopropanoate is a valuable and versatile chemical intermediate whose utility is rooted in the fundamental reactivity of β-keto esters. Its synthesis via the Claisen condensation is a robust and well-understood process, providing a reliable route to this important building block. The compound's true power lies in its ability to serve as a scaffold for constructing complex molecules, particularly medicinally relevant heterocyclic systems like benzothiazepines. For researchers in drug discovery and process development, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full synthetic potential.

References

-

Methyl 3-(2-chlorophenyl)-3-oxopropanoate. PubChem. [Link]

-

Synthesis and Characterization of Thiazepine/Benzothiazepine Derivatives Through Intramolecular C-2 Ring Expansion Pathway. ResearchGate. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Scheme 1. Synthesis of α,β-usaturated ketones & 1,5-benzothiazepines. ResearchGate. [Link]

-

Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors. National Institutes of Health (NIH). [Link]

-

Innovative Synthesis of Diltiazem/Clentiazem Analogs. Southern Adventist University. [Link]

-

Innovative Synthesis of Diltiazem/Clentiazem Analogs. Southern Adventist University. [Link]

-

1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PubMed Central. [Link]

-

The Indispensable Role of Methyl 3-(2-chlorophenyl)-3-oxopropanoate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]

-

Methyl 3-oxo-3-phenylpropanoate. PubChem. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. docbrown.info. [Link]

- Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

- Process for the manufacture of diltiazem.

-

The Claisen Condensation. University of Calgary. [Link]

- Method for preparing 2-chlorobenzoyl chloride.

-

One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into OH bonds. The Royal Society of Chemistry. [Link]

-

Figure 2 from Innovative Synthesis of Diltiazem/Clentiazem Analogs. Semantic Scholar. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

- Synthesis of B-keto esters.

- Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate.

-

Claisen condensation. Wikipedia. [Link]

-

13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. ResearchGate. [Link]

-

methyl 2-(2-acetylphenyl)acetate. Organic Syntheses. [Link]

Sources

- 1. Methyl 3-(2-chlorophenyl)-3-oxopropanoate | CymitQuimica [cymitquimica.com]

- 2. Methyl 3-(2-chlorophenyl)-3-oxopropanoate | C10H9ClO3 | CID 735887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CAS # 205985-98-4, Methyl 3-(2-chlorophenyl)-3-oxopropionate, Methyl 3-oxo-3-(2-chlorophenyl)propanoate - chemBlink [chemblink.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Claisen condensation - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Diltiazem synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3-(2-chlorophenyl)-3-oxopropanoate: Properties, Synthesis, and Applications in Pharmaceutical Development

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Ketoester

In the landscape of modern pharmaceutical and fine chemical synthesis, the strategic selection of building blocks is paramount to the efficiency and success of multi-step synthetic campaigns. Methyl 3-(2-chlorophenyl)-3-oxopropanoate, a seemingly unassuming β-ketoester, represents a class of highly valuable and versatile intermediates. Its unique structural framework, featuring a reactive β-dicarbonyl system coupled with a sterically hindered and electronically modified aromatic ring, makes it a sought-after precursor for a variety of complex molecular architectures.[1][2][3]

This guide provides an in-depth analysis of this key intermediate, moving beyond a simple datasheet to offer a field-proven perspective for researchers, scientists, and drug development professionals. We will explore its fundamental properties, delineate a robust synthetic protocol grounded in established organic chemistry principles, and discuss its critical role in the development of novel therapeutic agents. The causality behind experimental choices and the importance of material purity will be emphasized throughout, reflecting the rigorous demands of pharmaceutical research and development.[1][2]

Part 1: Nomenclature and Chemical Identifiers

Precise communication in science necessitates unambiguous identification of chemical entities. Methyl 3-(2-chlorophenyl)-3-oxopropanoate is known by several synonyms in commercial and academic literature. Establishing a clear understanding of its various identifiers is the first step in any research endeavor.

IUPAC Name: methyl 3-(2-chlorophenyl)-3-oxopropanoate[3][4]

Common Synonyms:

-

Methyl (2-chlorobenzoyl)acetate[5]

-

Methyl 3-(2-chlorophenyl)-3-oxopropionate[5]

-

Methyl 3-oxo-3-(2-chlorophenyl)propanoate

Key Registry Numbers:

Part 2: Physicochemical and Safety Profile

The physical and chemical properties of an intermediate dictate its handling, reaction conditions, and purification strategies. The high purity of this compound, often supplied at 99%, is critical for pharmaceutical applications where impurity profiles can significantly impact the efficacy and safety of the final drug product.[1][2]

Table 1: Physicochemical Properties of Methyl 3-(2-chlorophenyl)-3-oxopropanoate

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉ClO₃ | [5][6][7] |

| Molecular Weight | 212.63 g/mol | [5][6][7] |

| Appearance | Clear, colorless oil | [5][7] |

| Density | 1.255 g/cm³ (at 20 °C) | [2] |

| Boiling Point | 262.6 °C (at 760 mmHg) | [2] |

| Flash Point | 104.4 °C | [2] |

| Solubility | Very slightly soluble in water (0.85 g/L at 25 °C) | |

| Purity | ≥98% (typical) | [6] |

GHS Hazard Profile & Safety Considerations: This compound is classified with the following hazards:

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[4]

-

H335: May cause respiratory irritation[4]

Expert Insight: The relatively high boiling point and flash point indicate good thermal stability under typical reaction conditions, making it manageable for laboratory and scale-up operations.[1][2] However, its classification as an irritant necessitates the use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

Part 3: Synthesis Protocol - A Validated Approach

The synthesis of β-ketoesters like Methyl 3-(2-chlorophenyl)-3-oxopropanoate is most effectively achieved via a Crossed Claisen-type condensation.[8] This specific variant involves the acylation of a pre-formed ester enolate with an acyl chloride. This method offers superior control and higher yields compared to the condensation of two different esters, as the non-enolizable acyl chloride acts as a dedicated electrophile.[8][9]

The following protocol describes a robust, self-validating system for the laboratory-scale synthesis of the title compound.

Experimental Protocol: Synthesis via Acylation of Methyl Acetate Enolate

Reaction Principle: This procedure is based on the generation of a lithium enolate from methyl acetate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. An acidic workup subsequently provides the final β-ketoester product.

Materials & Reagents:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl Acetate

-

2-Chlorobenzoyl Chloride

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Methodology:

-

LDA Preparation (In Situ):

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (e.g., 100 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.1 equivalents) to the THF.

-

Add n-butyllithium (1.05 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

-

Enolate Formation:

-

In a separate flame-dried flask, prepare a solution of methyl acetate (1.0 equivalent) in anhydrous THF.

-

Add the methyl acetate solution dropwise to the LDA solution at -78 °C.

-

Stir the mixture for 45-60 minutes at this temperature to allow for complete deprotonation and formation of the lithium enolate. Causality Note: Using a strong, hindered base like LDA ensures rapid and quantitative enolate formation while minimizing self-condensation of the methyl acetate.[4]

-

-

Acylation Reaction:

-

Add a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Aqueous Workup and Extraction:

-

Quench the reaction by slowly adding 1 M HCl at -78 °C until the solution is acidic (pH ~2-3).

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate to extract the product.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and finally with brine. Trustworthiness Note: The bicarbonate wash is a self-validating step; cessation of effervescence indicates complete acid neutralization.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product (a clear to pale yellow oil) can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Methyl 3-(2-chlorophenyl)-3-oxopropanoate.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Methyl 3-(2-chlorophenyl)-3-oxopropanoate.

Part 4: Application in Pharmaceutical Synthesis

The true value of Methyl 3-(2-chlorophenyl)-3-oxopropanoate lies in its utility as a versatile precursor in drug development.[1][2] Its bifunctional nature (keto and ester groups) allows for a wide range of subsequent chemical transformations.

Key Applications:

-

Synthesis of Heterocyclic Scaffolds: The 1,3-dicarbonyl moiety is a classic precursor for forming various heterocyclic systems, which are privileged structures in medicinal chemistry. For example, it can be used in reactions like the Hantzsch pyridine synthesis or Knorr pyrrole synthesis to build complex cores for new drug candidates.

-

Precursor to Quinolines: The compound is a key building block for accessing quinolinone scaffolds, which are important in various therapeutic areas.[3]

-

Introduction of the 2-Chlorophenyl Moiety: This specific aromatic group is often incorporated into active pharmaceutical ingredients (APIs) to modulate properties such as metabolic stability, receptor binding affinity, and lipophilicity. The compound serves as an efficient vehicle for introducing this specific fragment.

Logical Flow: From Building Block to API

Caption: Role as a key intermediate in the synthesis of complex APIs.

References

-

Methyl 3-(2-chlorophenyl)-3-oxopropanoate | C10H9ClO3 | CID 735887 - PubChem. National Center for Biotechnology Information. [Link]

-

Claisen Condensation – Mechanism, Variations & FAQs. Allen Career Institute. [Link]

-

The Indispensable Role of Methyl 3-(2-chlorophenyl)-3-oxopropanoate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

19.15 A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Claisen condensation - Wikipedia. Wikipedia. [Link]

-

The Indispensable Role of Methyl 3-(2-chlorophenyl)-3-oxopropanoate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Video: Esters to β-Ketoesters: Claisen Condensation Mechanism - JoVE. Journal of Visualized Experiments. [Link]

-

205985-98-4 | methyl 3-(2-chlorophenyl)-3-oxopropanoate - Alachem Co., Ltd. Alachem Co., Ltd. [Link]

Sources

- 1. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. Methyl 3-(2-chlorophenyl)-3-oxopropanoate | CymitQuimica [cymitquimica.com]

- 6. 205985-98-4 | methyl 3-(2-chlorophenyl)-3-oxopropanoate - Alachem Co., Ltd. [alachem.co.jp]

- 7. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 8. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Methyl 3-(2-chlorophenyl)-3-oxopropanoate as a Pivotal Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-chlorophenyl)-3-oxopropanoate, a β-keto ester of significant interest, has emerged as a critical chemical intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique molecular architecture, featuring a reactive β-dicarbonyl system and a sterically hindered 2-chlorophenyl moiety, provides a versatile platform for the construction of complex heterocyclic scaffolds. This guide offers a comprehensive exploration of the synthesis, properties, and reactivity of Methyl 3-(2-chlorophenyl)-3-oxopropanoate. We will delve into the mechanistic underpinnings of its synthesis via the Claisen condensation and elucidate its pivotal role in the industrial production of the antiplatelet drug, Clopidogrel. Furthermore, this guide will explore its broader synthetic utility in established heterocyclic syntheses, including the Hantzsch pyridine and Gould-Jacobs quinoline syntheses, providing researchers and drug development professionals with a detailed understanding of its potential in modern medicinal chemistry.

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of pharmaceutical development, the strategic selection of chemical intermediates is paramount to the efficient and scalable synthesis of active pharmaceutical ingredients (APIs). Methyl 3-(2-chlorophenyl)-3-oxopropanoate (CAS No. 205985-98-4) has garnered considerable attention as a high-purity building block, primarily due to its integral role in the synthesis of Clopidogrel, a potent antiplatelet agent.[1] The molecule's structure, which combines the reactivity of a β-keto ester with the specific electronic and steric properties of the 2-chlorophenyl group, makes it an invaluable tool for medicinal chemists.[2] This guide will provide a deep dive into the chemistry of this intermediate, from its fundamental synthesis to its application in the construction of biologically relevant molecules.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a chemical intermediate's physical and spectroscopic properties is fundamental to its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 205985-98-4 | [1] |

| Molecular Formula | C₁₀H₉ClO₃ | [1] |

| Molecular Weight | 212.63 g/mol | [1] |

| Appearance | Clear, colorless oil | [3] |

| Purity | Typically ≥95% | [3] |

| Density | 1.255 g/cm³ | [1] |

| Boiling Point | 262.6 °C at 760 mmHg | [1] |

| Flash Point | 104.4 °C | [1] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a singlet for the methyl ester protons (δ ≈ 3.7 ppm), a singlet for the methylene protons (δ ≈ 4.0 ppm), and a multiplet for the aromatic protons of the 2-chlorophenyl group (δ ≈ 7.3-7.8 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): Key resonances would include the ester carbonyl (δ ≈ 167 ppm), the ketone carbonyl (δ ≈ 190 ppm), the methylene carbon (δ ≈ 46 ppm), the methoxy carbon (δ ≈ 52 ppm), and signals for the aromatic carbons (δ ≈ 127-135 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ketone (around 1720 cm⁻¹) and the ester (around 1740 cm⁻¹), as well as C-O stretching and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.

Synthesis of Methyl 3-(2-chlorophenyl)-3-oxopropanoate: The Claisen Condensation

The most common and industrially viable method for the synthesis of β-keto esters such as Methyl 3-(2-chlorophenyl)-3-oxopropanoate is the Claisen condensation.[4][5] This reaction involves the base-mediated condensation of an ester with another carbonyl compound, in this case, the self-condensation of an ester or a crossed Claisen condensation.

Reaction Mechanism

The Claisen condensation proceeds through a series of well-defined steps:

Figure 1: Mechanism of Claisen Condensation.

-

Enolate Formation: A strong base, typically sodium methoxide (NaOMe) or sodium hydride (NaH), abstracts an acidic α-proton from a molecule of methyl acetate to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of methyl 2-chlorobenzoate.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide ion to form the β-keto ester, Methyl 3-(2-chlorophenyl)-3-oxopropanoate.

Detailed Experimental Protocol

The following is a representative, field-proven protocol for the synthesis of Methyl 3-(2-chlorophenyl)-3-oxopropanoate.

Materials:

-

Methyl 2-chlorobenzoate

-

Methyl acetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Toluene, anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) and anhydrous toluene.

-

Addition of Esters: A mixture of methyl 2-chlorobenzoate (1.0 equivalent) and methyl acetate (3.0 equivalents) is added dropwise to the stirred suspension of sodium hydride in toluene at a temperature of 60-70 °C. The excess methyl acetate serves as both a reactant and a solvent.

-

Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and maintained for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: After cooling the reaction mixture to room temperature, it is carefully quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation to afford Methyl 3-(2-chlorophenyl)-3-oxopropanoate as a clear, colorless oil.

Application as a Key Intermediate in Clopidogrel Synthesis

The primary industrial application of Methyl 3-(2-chlorophenyl)-3-oxopropanoate is as a crucial precursor in the synthesis of Clopidogrel, a thienopyridine-class antiplatelet agent.[6][7]

The Synthetic Pathway to Clopidogrel

The synthesis of Clopidogrel from Methyl 3-(2-chlorophenyl)-3-oxopropanoate involves a multi-step process that culminates in the formation of the thienopyridine core.

Figure 2: Simplified Clopidogrel Synthesis Pathway.

Mechanistic Insight into Thienopyridine Ring Formation

The key transformation involves the reaction of Methyl 3-(2-chlorophenyl)-3-oxopropanoate with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This reaction proceeds through an initial condensation to form an enamine, followed by an intramolecular cyclization and dehydration to construct the fused heterocyclic system of Clopidogrel. The 2-chlorophenyl group plays a critical role in the pharmacological activity of the final drug molecule.[8]

Broader Synthetic Applications: A Gateway to Diverse Heterocycles

The utility of Methyl 3-(2-chlorophenyl)-3-oxopropanoate extends beyond the synthesis of Clopidogrel. Its β-keto ester functionality makes it a valuable substrate in a variety of classical and modern heterocyclic syntheses.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that provides access to dihydropyridines and pyridines.[9][10][11][12][13] Methyl 3-(2-chlorophenyl)-3-oxopropanoate can serve as the β-keto ester component in this reaction.

Reaction Scheme:

Figure 3: Hantzsch Pyridine Synthesis.

By reacting Methyl 3-(2-chlorophenyl)-3-oxopropanoate with an aldehyde and ammonia (or an ammonia source like ammonium acetate), novel dihydropyridine derivatives bearing the 2-chlorophenyl moiety can be synthesized. These compounds are of interest as potential calcium channel blockers and for other medicinal applications.[9]

Gould-Jacobs Quinoline Synthesis

The Gould-Jacobs reaction is a powerful method for the synthesis of quinoline derivatives, which are prevalent in many biologically active compounds.[7][14][15] Methyl 3-(2-chlorophenyl)-3-oxopropanoate can be utilized in a variation of this reaction to produce substituted 4-hydroxyquinolines.

Reaction Scheme:

Figure 4: Gould-Jacobs Quinoline Synthesis.

The reaction of an aniline with Methyl 3-(2-chlorophenyl)-3-oxopropanoate, followed by thermal cyclization, can yield quinolones with the 2-chlorophenyl substituent, a structural motif found in various pharmaceuticals.

Safety and Handling

Methyl 3-(2-chlorophenyl)-3-oxopropanoate is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

Methyl 3-(2-chlorophenyl)-3-oxopropanoate is a chemical intermediate of significant strategic importance in the pharmaceutical industry. Its efficient synthesis via the Claisen condensation and its pivotal role as a precursor to Clopidogrel underscore its value. Furthermore, its versatility as a building block in established heterocyclic syntheses, such as the Hantzsch and Gould-Jacobs reactions, opens avenues for the discovery and development of novel therapeutic agents. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this key intermediate, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis.

References

-

Hantzsch Pyridine Synthesis. (URL: [Link])

-

Hantzsch pyridine synthesis - Wikipedia. (URL: [Link])

-

Hantzsch Pyridine Synthesis Definition - Organic Chemistry II Key Term | Fiveable. (URL: [Link])

-

Hantzsch Pyridine Synthesis | PDF - Scribd. (URL: [Link])

-

The Indispensable Role of Methyl 3-(2-chlorophenyl)-3-oxopropanoate in Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (URL: [Link])

-

An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug - Der Pharma Chemica. (URL: [Link])

-

Synthesis of clopidogrel impurity intermediate - Eureka | Patsnap. (URL: [Link])

-

Gould–Jacobs reaction - Wikipedia. (URL: [Link])

-

over a period of 20 min, while maintaining the internal temperature at 5-10 °C - Organic Syntheses Procedure. (URL: [Link])

-

infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

Can anyone suggest a suitable method for the Claisen condensation? - ResearchGate. (URL: [Link])

-

CAS Reg. No. 13659-13-7 - the NIST WebBook. (URL: [Link])

-

Methyl 3-(3-chlorophenyl)-3-oxopropanoate | C10H9ClO3 | CID 2757832 - PubChem. (URL: [Link])

-

Illustrated Glossary of Organic Chemistry - Claisen condensation. (URL: [Link])

-

AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (URL: [Link])

-

Claisen Schmidt Reaction (Mixed Aldol Condensation) - PraxiLabs. (URL: [Link])

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

-

Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (URL: [Link])

-

Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC - NIH. (URL: [Link])

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. (URL: [Link])

-

205985-98-4 | methyl 3-(2-chlorophenyl)-3-oxopropanoate - Alachem Co., Ltd. (URL: [Link])

-

Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (URL: [Link])

-

Synthesis of 24(a) 5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine - PrepChem.com. (URL: [Link])

-

Methyl α-(2-chlorophenyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-acetate - precisionFDA. (URL: [Link])

-

Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro- - the NIST WebBook. (URL: [Link])

Sources

- 1. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]

- 2. Synthesis of clopidogrel impurity intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 3. Methyl 3-(2-chlorophenyl)-3-oxopropanoate | C10H9ClO3 | CID 735887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Theoretical Framework: The Dynamics of Tautomeric Equilibria in β-Ketoesters

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Methyl 3-(2-chlorophenyl)-3-oxopropanoate

This guide provides a comprehensive examination of the keto-enol tautomerism exhibited by Methyl 3-(2-chlorophenyl)-3-oxopropanoate, a key intermediate in pharmaceutical synthesis.[1][2] Designed for researchers, medicinal chemists, and process development scientists, this document delves into the fundamental principles governing this equilibrium, the structural influences of the molecule itself, and the robust analytical methodologies required for its characterization. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

Keto-enol tautomerism is a fundamental chemical equilibrium involving the interconversion of two constitutional isomers: a keto form (containing a carbonyl group) and an enol form (an alkene with an adjacent hydroxyl group).[3][4] This process is not one of resonance but a distinct chemical reaction involving the migration of a proton and the rearrangement of pi bonds.[4]

For simple ketones, the equilibrium overwhelmingly favors the more thermodynamically stable keto tautomer, primarily due to the greater strength of a carbon-oxygen double bond (~749 kJ/mol) compared to a carbon-carbon double bond (~611 kJ/mol).[4] However, in β-dicarbonyl compounds like Methyl 3-(2-chlorophenyl)-3-oxopropanoate, the enol form gains significant stability through two key mechanisms:

-

π-System Conjugation: The C=C double bond of the enol form is conjugated with the remaining carbonyl group, leading to electron delocalization across the O=C-C=C-OH system, which is energetically favorable.[5]

-

Intramolecular Hydrogen Bonding: The enolic hydroxyl proton forms a strong, intramolecular hydrogen bond with the carbonyl oxygen of the ester, creating a stable, quasi-aromatic six-membered ring.[3]

The interplay of these stabilizing factors means that β-dicarbonyl compounds can exhibit substantial populations of the enol tautomer at equilibrium, a phenomenon critical to their reactivity and application in synthesis.

Structural Analysis of Methyl 3-(2-chlorophenyl)-3-oxopropanoate

The tautomeric behavior of Methyl 3-(2-chlorophenyl)-3-oxopropanoate is dictated by its unique structural features. As a β-ketoester, it possesses the core functionality required for significant enolization. The equilibrium is specifically influenced by the substituents at either end of the dicarbonyl system: the methyl ester group and the 2-chlorophenyl group.

-

Methyl Ester Group: Compared to a β-diketone, the ester group's oxygen atom can donate electron density through resonance, which slightly reduces the electron-withdrawing character of the ester carbonyl. This can lead to a lower percentage of the enol form compared to analogous β-diketones.[6]

-

2-Chlorophenyl Group: The substituent on the aromatic ring is critical. The chlorine atom at the ortho position exerts two opposing effects:

-

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density through the sigma bond framework, increasing the acidity of the α-protons and potentially stabilizing the enolate intermediate, thereby favoring the enol form.[3][7]

-

Steric Hindrance: The presence of a substituent at the ortho position can create steric strain. This may force the phenyl ring out of planarity with the enol's conjugated system, reducing the stabilizing effect of aromatic conjugation and potentially shifting the equilibrium back towards the keto form.[8]

-

The final equilibrium position is a delicate balance of these electronic and steric factors, further modulated by external conditions such as solvent and temperature.

The tautomeric equilibrium for Methyl 3-(2-chlorophenyl)-3-oxopropanoate is illustrated below.

Caption: The dynamic equilibrium between the keto and enol forms.

Experimental Characterization of the Tautomeric Equilibrium

The quantification of the keto-enol equilibrium is most reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10] The slow rate of interconversion on the NMR timescale allows for the simultaneous observation and integration of distinct signals for each tautomer.[5] Spectroscopic methods like Infrared (IR) and UV-Visible (UV-Vis) provide complementary, albeit often qualitative, evidence.

Quantitative Analysis by ¹H NMR Spectroscopy

Causality of Method Selection: ¹H NMR is the definitive technique because it provides discrete, quantifiable signals for protons in chemically distinct environments. The α-methylene protons of the keto form and the vinylic proton of the enol form are well-separated in the spectrum, allowing for direct integration to determine their relative populations.[10][11]

Table 1: Predicted ¹H NMR Chemical Shifts for Tautomers of Methyl 3-(2-chlorophenyl)-3-oxopropanoate in CDCl₃

| Tautomer | Proton | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| Keto | Methylene (-CH₂-) | 3.8 - 4.2 | Protons alpha to two carbonyl groups are deshielded. |

| Methyl Ester (-OCH₃) | 3.7 - 3.8 | Typical range for methyl ester protons. | |

| Aromatic (Ar-H) | 7.2 - 7.8 | Standard aromatic region. | |

| Enol | Vinylic (=CH-) | 5.5 - 6.0 | Vinylic proton in a conjugated system. |

| Methyl Ester (-OCH₃) | 3.6 - 3.7 | Slightly different environment than the keto form. | |

| Enolic Hydroxyl (-OH) | 12.0 - 13.0 | Strongly deshielded by intramolecular H-bonding. |

| | Aromatic (Ar-H) | 7.2 - 7.8 | Overlaps with keto form aromatic signals. |

Experimental Protocol: Determination of Equilibrium Constant (Keq) by ¹H NMR

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of Methyl 3-(2-chlorophenyl)-3-oxopropanoate.

-

Dissolve the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Scientist's Note: The choice of solvent is a critical experimental variable. Analyzing the sample in multiple solvents of varying polarity is essential to understanding its effect on the equilibrium.[12][13]

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time (AQ): ≥ 3.0 seconds.

-

Relaxation Delay (D1): 5.0 seconds. Causality: A sufficiently long relaxation delay is crucial for accurate quantification, ensuring all protons have fully relaxed before the next pulse. This prevents signal saturation and integration errors.

-

Number of Scans (NS): 16 or 32, to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature (e.g., 298 K) using the instrument's temperature control unit.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Integrate the characteristic signals for each tautomer. The most reliable signals are the keto-form's methylene protons (-CH₂-) and the enol-form's vinylic proton (=CH-).

-

Let I_keto be the integral of the methylene signal and I_enol be the integral of the vinylic signal.

-

-

Calculations:

-

The methylene signal (I_keto) represents two protons, while the vinylic signal (I_enol) represents one. Therefore, the molar ratio must be corrected for the number of protons contributing to each signal.

-

Mole Fraction of Enol (χ_enol): χ_enol = I_enol / ( (I_keto / 2) + I_enol )

-

Mole Fraction of Keto (χ_keto): χ_keto = (I_keto / 2) / ( (I_keto / 2) + I_enol )

-

Equilibrium Constant (Keq): Keq = [Enol] / [Keto] = χ_enol / χ_keto

-

Percentage of Enol (% Enol): % Enol = χ_enol * 100

-